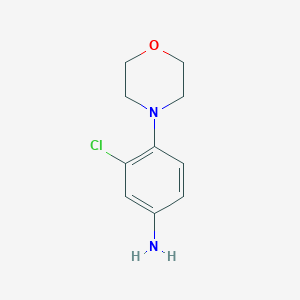

3-Chloro-4-morpholinoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUAXVLPFRRBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068998 | |

| Record name | Benzenamine, 3-chloro-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55048-24-3 | |

| Record name | 3-Chloro-4-morpholinoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55048-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-morpholinoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055048243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-4-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-chloro-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-morpholinoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-MORPHOLINOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY2FPS5DTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on 3-Chloro-4-morpholinoaniline (CAS 55048-24-3)

A Core Intermediate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-Chloro-4-morpholinoaniline, a key organic compound with significant applications in medicinal chemistry and materials science. By delving into its fundamental properties, synthesis, and reactivity, this document aims to provide researchers and drug development professionals with the critical information necessary for its effective application.

Core Properties and Characteristics

This compound, with the CAS registry number 55048-24-3, is a substituted aniline that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chloro group and a morpholine moiety on the aniline ring, imparts unique chemical reactivity and makes it a valuable precursor for a range of complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 55048-24-3 |

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.67 g/mol |

| Appearance | Off-white to brown crystalline powder |

| Melting Point | 121-123 °C |

| Boiling Point | 364.9±42.0 °C at 760 mmHg |

| Solubility | Soluble in various organic solvents |

| pKa | 6.00±0.40 (Predicted) |

Spectroscopic Profile

The structural integrity of this compound is typically confirmed through various spectroscopic methods. While specific data can vary based on experimental conditions, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances corresponding to each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak consistent with the compound's molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H, C-H, C-N, and C-O functional groups present in the molecule.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application in further chemical transformations. While several synthetic routes may exist, a common approach involves the nucleophilic substitution of a suitable precursor. The general manufacturing information indicates its status under the EPA TSCA (Toxic Substances Control Act).

Caption: Role of this compound in kinase inhibitor synthesis.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust, fumes, or vapors.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. The recommended storage temperature is 2-8°C in a dry, sealed container.

In case of exposure, follow standard first-aid measures and seek medical advice if symptoms persist.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for the synthesis of complex molecules, including novel kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. [Link]

-

ResearchGate. 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... [Link]

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

- Carl ROTH.

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the physicochemical properties of 3-Chloro-4-morpholinoaniline (CAS: 55048-24-3), a key intermediate in pharmaceutical synthesis. This document is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its structural, spectroscopic, and thermal characteristics. By synthesizing technical data with practical, field-proven insights, this guide offers a comprehensive resource for the effective application and analysis of this compound. We will delve into its fundamental properties, spectroscopic signature, and analytical methodologies, providing a robust framework for its use in research and development.

Introduction: Understanding the Core Compound

This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. Its unique structure, featuring a chlorinated phenyl ring, a morpholine moiety, and a primary amine, imparts a specific set of physicochemical properties that are critical to its reactivity, handling, and analytical characterization. A comprehensive understanding of these characteristics is paramount for optimizing synthetic routes, ensuring purity, and developing robust analytical methods.

This guide will systematically unpack the key physicochemical attributes of this compound, providing both established data and practical protocols for its analysis.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its effective utilization in a laboratory or industrial setting. These properties dictate its behavior in different solvents, its stability under various conditions, and the appropriate methods for its handling and storage.

Chemical Identity and Structure

The molecular structure of this compound is the cornerstone of its chemical behavior. The interplay between the electron-withdrawing chlorine atom, the electron-donating amino and morpholino groups, and the aromatic ring defines its reactivity and spectroscopic properties.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-morpholin-4-ylaniline | [1] |

| CAS Number | 55048-24-3 | [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.68 g/mol | [3] |

| Melting Point | 102 °C | [3] |

| Boiling Point | No experimental data available. Estimated to be >300 °C. | |

| Predicted pKa | 6.00 ± 0.40 | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and morpholine groups. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions. |

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. While a fully assigned experimental spectrum for this compound is not publicly available, data from the closely related 3-fluoro-4-morpholinoaniline can provide valuable insights for spectral interpretation.[4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other. The morpholine protons typically appear as two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and the overall electronic structure of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C-O bonds of the morpholine ring, the C-Cl bond, and the aromatic C-H and C=C bonds.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region characteristic of substituted anilines.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of this compound. This section outlines a general workflow and specific protocols for its analysis.

Analytical Workflow

A typical analytical workflow for the characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and determine its purity.

Caption: A general analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.

Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak.

This method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound (reported as 102 °C).[3] It can also be used to investigate potential polymorphism.

-

Thermogravimetric Analysis (TGA): A TGA thermogram would reveal the decomposition temperature of the compound. For aniline derivatives, decomposition often occurs at elevated temperatures.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic substitution of a di- or tri-substituted benzene derivative with morpholine, followed by the reduction of a nitro group to the primary amine. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with morpholine, followed by reduction, would yield the desired product.

Understanding the synthetic pathway is crucial for identifying potential impurities, which may include:

-

Unreacted starting materials.

-

Isomeric byproducts.

-

Products of incomplete reaction (e.g., the nitro intermediate).

-

Reagents and solvents.

The analytical methods described in this guide are essential for the detection and quantification of these potential impurities.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound. By detailing its chemical and physical properties, spectroscopic signature, analytical methodologies, and safety considerations, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding and application of the principles and protocols outlined herein will facilitate the effective and safe use of this important synthetic intermediate.

References

-

This compound Safety Data Sheet. ECHEMI.

-

This compound. PubChem.

-

3-fluoro-4- morpholinoaniline. ORGANIC SPECTROSCOPY INTERNATIONAL.

-

A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.

-

SAFETY DATA SHEET. Fisher Scientific.

-

1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... ResearchGate.

-

This compound (Cas 55048-24-3). Parchem.

-

This compound 55048-24-3 wiki. Guidechem.

Sources

solubility of 3-Chloro-4-morpholinoaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-morpholinoaniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary pharmaceutical synthesis. Recognizing the limited availability of public domain quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the molecular architecture of this compound to predict its solubility profile across a spectrum of common organic solvents. Furthermore, this guide presents a rigorous, step-by-step protocol for the empirical determination of solubility, ensuring data integrity and reproducibility. The content is structured to provide not just procedural instructions, but a deep-seated understanding of the causality behind experimental choices, thereby upholding the highest standards of scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solubility stand as paramount hurdles. Poor solubility can lead to difficulties in formulation, diminished bioavailability, and unreliable performance in assays. This compound (C₁₀H₁₃ClN₂O) is a substituted aniline that serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is not merely an academic exercise; it is a critical prerequisite for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing robust formulations.

This guide is designed to bridge the existing information gap by providing a detailed theoretical and practical framework for assessing the solubility of this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another, serves as a foundational concept. Let's dissect the structure of this compound to understand its solubility predispositions.

-

The Aromatic Core and Halogenation: The benzene ring is inherently nonpolar and hydrophobic. The presence of a chlorine atom attached to the ring further enhances its lipophilicity due to the electron-withdrawing inductive effect of chlorine, which can reduce the electron density of the benzene ring.

-

The Amino Group (-NH₂): The primary amine group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a favorable interaction with polar protic solvents.

-

The Morpholine Moiety: The morpholine ring is a particularly influential substituent in drug design. It possesses a weak basic nitrogen atom and an ether oxygen, allowing for a variety of hydrophilic and lipophilic interactions. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and other pharmacokinetic properties.

Inference: Based on its hybrid structure, this compound is anticipated to exhibit a versatile solubility profile. It is expected to be soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while also showing some solubility in less polar solvents due to its aromatic and chlorinated components.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile can provide a valuable starting point for solvent screening. The following table outlines the expected qualitative solubility of this compound in a range of common organic solvents at ambient temperature, based on the aforementioned structural analysis and data from analogous compounds.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the amine and morpholine functionalities. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds. DMF and DMSO are particularly effective due to their high polarity. |

| Nonpolar Aprotic | Toluene, Hexanes | Low to Moderate | The nonpolar nature of these solvents limits their ability to interact favorably with the polar functional groups of the solute. Solubility will be primarily driven by van der Waals forces. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor and has a moderate polarity, allowing for favorable interactions. |

Disclaimer: The data presented in this table is predictive and should be confirmed through experimental measurement.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound. The following protocol is a detailed, self-validating system for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipette or gas-tight syringe

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is established. The presence of undissolved solid should be confirmed visually at the end of this period.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by letting the vial stand in the thermostatic bath for a short period.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, thus avoiding any change in solubility.

-

Immediately filter the supernatant through a chemically resistant syringe filter into a clean vial to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is reported in units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. The morpholine and aniline functionalities suggest good solubility in polar solvents, while the chlorinated aromatic ring provides a degree of lipophilicity. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine the precise solubility of this important pharmaceutical intermediate in their solvents of interest. The generation of accurate solubility data is a cornerstone of efficient and successful drug development, enabling informed decisions from synthesis to formulation.

References

-

Palmer, D. S., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11105. [Link]

-

Katritzky, A. R., Fara, D. C., Petrukhin, R., Tatham, D. B., Maran, U., Lomaka, A., & Karelson, M. (2002). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 42(1), 85-92. [Link]

-

Chandrasekaran, A. (2020, November 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Al-Ghamdi, H. A., Al-Sabban, W. H., Al-Hakami, A. M., Al-Suhibani, S. A., & Al-Ghamdi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17799. [Link]

-

Cignarella, G., Bavo, F., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-19. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 12(11), 1471-1473. [Link]

-

PubChem. (n.d.). 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cignarella, G., Bavo, F., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-19. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the WHO Model List of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. [Link]

-

ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Consensus. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. Retrieved from [Link]

-

AL Chemistry in English - YouTube. (2023, May 11). Practical NO 29 - Tests for aniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20976-20986. [Link]

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from [Link]

-

Quora. (2018, May 28). Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction? Retrieved from [Link]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

-

Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

- Carl ROTH. (2024, March 2).

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-4-morpholinoaniline (CAS No. 55048-24-3), a key intermediate in organic synthesis and drug discovery. This document delves into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed methodologies, this guide serves as an authoritative resource for researchers, enabling confident identification, purity assessment, and structural elucidation of this versatile compound.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a chlorinated benzene ring coupled with a morpholine moiety, provides a unique scaffold for the synthesis of a wide range of biologically active compounds. The presence of the chloro- and morpholino- substituents dramatically influences the electronic environment of the aniline ring, which is reflected in its characteristic spectral signatures.

Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations. This guide provides an in-depth exploration of the NMR, IR, and MS data, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the amine protons, and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.2 | Multiplet | 3H |

| -NH₂ | 3.6 (broad) | Singlet | 2H |

| Morpholine -OCH₂- | ~3.8 | Multiplet | 4H |

| Morpholine -NCH₂- | ~3.0 | Multiplet | 4H |

Note: Predicted values based on analogous structures. The exact chemical shifts can vary based on the solvent and concentration.

The aromatic region (6.6 - 7.2 ppm) is expected to show a complex multiplet due to the coupling between the three adjacent protons. The electron-donating amino group and the morpholino nitrogen will shield the aromatic protons, while the electron-withdrawing chlorine atom will deshield them. The broad singlet for the amine protons around 3.6 ppm is characteristic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. The two sets of multiplets for the morpholine protons arise from the chemically non-equivalent methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-Cl | ~120 |

| Aromatic C-N(morpholine) | ~140 |

| Aromatic C-H | 115 - 130 |

| Morpholine -OCH₂- | ~67 |

| Morpholine -NCH₂- | ~50 |

Note: These are approximate chemical shifts based on known substituent effects on benzene rings.

Experimental Protocol for NMR Spectroscopy

The choice of experimental parameters is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures complete relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its N-H, C-H, C=C, C-N, C-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2800 | C-H stretching | Aliphatic C-H (Morpholine) |

| 1620 - 1580 | C=C stretching | Aromatic Ring |

| 1330 - 1250 | C-N stretching | Aromatic Amine |

| 1120 - 1100 | C-O-C stretching (asymmetric) | Ether (Morpholine) |

| 800 - 600 | C-Cl stretching | Aryl Halide |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a clear indication of the primary amine group. The aromatic C=C stretching bands and the aliphatic C-H stretching bands from the morpholine ring are also readily identifiable. The strong C-O-C stretching of the ether linkage in the morpholine ring is another key diagnostic peak.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument's software will automatically generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a suitable method.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.67 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 212 and 214, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 212/214 | [M]⁺ (Molecular Ion) |

| 181/183 | [M - CH₂O]⁺ |

| 155/157 | [M - C₄H₈NO]⁺ |

Fragmentation Pathway

Under electron ionization, the molecular ion of this compound can undergo fragmentation through various pathways. A likely fragmentation involves the cleavage of the morpholine ring, such as the loss of a formaldehyde (CH₂O) unit or the entire morpholine ring.

A Senior Application Scientist's Field-Proven Insights into Mitigating Risks Associated with a Potent Aromatic Amine

An In-Depth Technical Guide to the Safe Handling and Precautionary Measures for 3-Chloro-4-morpholinoaniline

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 55048-24-3), a compound utilized as a pharmaceutical intermediate and in various organic syntheses. Drawing from established safety protocols for aromatic amines and specific data for the title compound, this document outlines the toxicological profile, risk mitigation strategies, and emergency procedures. The content is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and safely, ensuring both personal and environmental protection.

Part 1: Compound Identification and Hazard Classification

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: N-(4-Amino-2-chlorophenyl)morpholine, 3-Chloro-4-(4-morpholinyl)aniline

-

Molecular Formula: C₁₀H₁₃ClN₂O

-

Molecular Weight: 212.68 g/mol

-

Appearance: Typically a purple to dark purple solid.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Part 2: Toxicological Profile and Risk Assessment

Aromatic amines as a class of compounds are known for their potential to cause significant health effects, and this compound is no exception. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Effects: Immediate health effects from exposure can include irritation to the skin, eyes, and respiratory tract. Ingestion, inhalation, or significant dermal absorption can lead to systemic toxicity.

-

Chronic Effects: While specific long-term data for this compound is limited, many aromatic amines are associated with more severe chronic health risks. It is prudent to handle this chemical with the assumption that it may have long-term health consequences with repeated exposure.

A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the specific procedures to be performed, the quantities being used, and the environment in which the work will take place.

Part 3: The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.

Caption: The Hierarchy of Controls model, prioritizing risk mitigation strategies.

Elimination and Substitution

The most effective control is to eliminate the use of this compound if possible. If not, consider substituting it with a less hazardous chemical that can achieve the same experimental outcome.

Engineering Controls

When the use of this compound is unavoidable, engineering controls are the next line of defense.

-

Ventilation: All handling of this compound, especially the solid form which can create dust, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow.

-

Containment: For larger scale operations, consider the use of glove boxes or other closed-system transfers to minimize the potential for exposure.

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical. These should cover weighing, transferring, reaction setup, workup, and waste disposal.

-

Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other control measures.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the nature of the compound, nitrile gloves may be suitable for incidental contact, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Always inspect gloves before use and dispose of them properly after handling the chemical.

-

Lab Coat: A lab coat must be worn and kept buttoned. Consider a chemically resistant apron for procedures with a higher risk of splashing.

-

-

Respiratory Protection: If engineering controls do not adequately control exposure, or during certain emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary. Respirator use must be part of a comprehensive respiratory protection program.

Part 4: Experimental Protocols - Step-by-Step Methodologies

Safe Handling and Storage Protocol

-

Receiving: Upon receipt, inspect the container for damage.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. The recommended storage temperature is between 2-8°C. Keep the container tightly closed and store in a locked cabinet or area accessible only to authorized personnel.

-

Weighing and Transferring:

-

Don appropriate PPE (gloves, goggles, lab coat).

-

Perform all weighing and transferring operations within a chemical fume hood.

-

Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.

-

Handle the solid carefully to avoid generating dust.

-

Close the container tightly immediately after use.

-

Clean any spills within the fume hood immediately.

-

Dispose of contaminated weighing boats and paper as hazardous waste.

-

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container. Do not pour this chemical down the drain.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Part 5: Emergency Response Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: A workflow for responding to a chemical spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and contact with the material. Ensure adequate ventilation and wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and contact emergency services.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

-

This compound | C10H13ClN2O | CID 108661 - PubChem. National Center for Biotechnology Information. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS Publications. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. ResearchGate. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

HC004A Amines Aromatic 1 | PDF - Scribd. Scribd. [Link]

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. SKC Inc. [Link]

-

3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - gsrs. Global Substance Registration System. [Link]

- **Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl

An In-depth Technical Guide to the Material Safety of 3-Chloro-4-morpholinoaniline

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Checklist—A Functional Approach to Safety

In the fast-paced environment of drug discovery and chemical synthesis, the Material Safety Data Sheet (MSDS), or its successor the Safety Data Sheet (SDS), is often treated as a mere formality—a document to be filed and forgotten. This guide is designed to reframe that perspective. For a compound like 3-Chloro-4-morpholinoaniline, an important intermediate in medicinal chemistry, understanding its safety profile is not about compliance; it is about scientific integrity, personal safety, and the validity of our experimental outcomes.

This document moves beyond the rigid, 16-section format to provide a narrative built on causality and field-proven insights. We will explore not just what the hazards are, but why they exist based on the molecule's structure, and how to build self-validating safety protocols to manage them effectively.

A Note on Chemical Identification: This guide pertains to This compound , identified by CAS Number 55048-24-3 .[1][2][3][4] While other similar structures exist, this document focuses exclusively on the safety data associated with this specific isomer.

Part 1: Core Chemical Identity and Hazard Synopsis

Before we can manage risk, we must understand the agent. This compound is a substituted aromatic amine. This classification immediately informs an experienced chemist about potential hazards: aromatic amines can be toxic and are often absorbed dermally, while the chloro- substitution points to persistence and specific hazards during combustion.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chloro-4-morpholin-4-ylaniline | [4] |

| Synonyms | N-(4-Amino-2-chlorophenyl)morpholine | [4] |

| CAS Number | 55048-24-3 | [1][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][4] |

| Molecular Weight | 212.67 g/mol | [1][4] |

GHS Hazard Classification: The Executive Summary

The Globally Harmonized System (GHS) provides a clear, immediate summary of the risks. This compound is classified as hazardous across multiple endpoints, demanding significant respect in the laboratory.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4][5] |

This profile indicates a substance with multiple routes of entry and the potential for both localized (skin/eye) and systemic effects. The "Warning" signal word underscores that while not acutely fatal in small doses, mishandling can lead to significant health issues.[1][5]

Part 2: The Causality of Hazard—A Toxicological Perspective

Aromatic amines as a class are known for their systemic toxicity, and this compound is no exception.[6][7] The primary toxicological concern with many anilines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8] This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and fatigue.[8] While specific data for this molecule is sparse, the risk should be inferred from its structural class.

Routes of Exposure & Anticipated Effects:

-

Dermal Absorption: This is a critical and often underestimated risk. Aromatic amines are readily absorbed through the skin.[6] Skin contact not only causes local irritation but is a primary route for systemic toxicity.[8]

-

Inhalation: As a solid, inhalation of dust is the main concern. This can cause immediate respiratory tract irritation and contribute to systemic absorption.[5]

-

Ingestion: Accidental ingestion is harmful and can rapidly lead to systemic effects.[5]

-

Eye Contact: Direct contact will cause serious, painful irritation.[5]

Due to the lack of specific published Occupational Exposure Limits (OELs) for this compound, a conservative approach is mandatory. For context, the related compound 4-chloroaniline is considered a potential carcinogen and has stringent exposure limits where established.[8] Therefore, all handling of this compound should aim to reduce exposure to the lowest possible level.

Part 3: Proactive Risk Management—Exposure Control & Safe Handling

The most effective safety protocol is one that prevents exposure entirely. This is achieved by implementing the Hierarchy of Controls, a systematic approach to mitigating risk.

Mandatory Laboratory Protocol for Handling this compound

This protocol is designed as a self-validating system. Adherence ensures that risks are managed at every step.

-

Preparation & Designated Area:

-

All work involving this compound (weighing, transferring, reactions) must be conducted within a certified chemical fume hood.

-

Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[9]

-

Designate a specific area on the bench for the procedure. Cover the surface with absorbent, disposable bench paper.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required. Standard safety glasses are insufficient.

-

Hand Protection: Wear double-nitrile or neoprene gloves. Aniline derivatives can penetrate standard nitrile gloves over time.[10] Check glove compatibility charts and change gloves immediately if contamination is suspected.

-

Body Protection: A full-length, buttoned lab coat is required. Ensure long pants and closed-toe shoes are worn.[9]

-

-

Weighing & Transfer:

-

Weigh the solid directly into a tared container inside the fume hood to prevent dust from escaping.

-

Use a spatula dedicated to this chemical. Do not use compressed air to clean residual dust.

-

If preparing a solution, add the solid to the solvent slowly. Cap the container immediately after transfer.

-

-

Post-Handling Procedure:

-

Thoroughly decontaminate the designated area and any equipment used. A simple wipe-down with 70% ethanol is often sufficient.

-

Carefully remove gloves and dispose of them in the designated solid chemical waste container.

-

Wash hands thoroughly with soap and water immediately after the procedure is complete, even though gloves were worn.

-

Part 4: Reactive Measures—Emergency & First Aid Protocols

When proactive measures fail, a rapid and correct response is critical.

Spill Response Protocol

-

Assess the Situation:

-

Cleanup of a Minor, Contained Spill:

-

Ensure your PPE is intact.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]

-

Carefully sweep the mixture into a designated chemical waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

First Aid Measures

Immediate action is crucial to mitigate harm.[5]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Part 5: Intrinsic Properties & Stability

Understanding the physical properties is key to safe storage and handling.

| Property | Value | Source(s) |

| Physical State | Solid | [14] |

| pKa | 6.00 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Stability and Reactivity

-

Stability: The compound is generally stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid exposure to strong light, air, and excess heat.[15]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[16]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce toxic and corrosive fumes including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.

Part 6: End-of-Life Protocol—Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Waste Disposal Protocol

-

Classification: this compound is a halogenated organic compound . Its waste must be segregated from non-halogenated waste streams.[17][18]

-

Containerization:

-

Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips) and residual chemical must be placed in a clearly labeled, sealed hazardous waste container designated for halogenated solid waste.[19]

-

Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with incompatible waste streams.[19]

-

-

Labeling: The waste container must be labeled with the full chemical name ("this compound") and an accurate estimation of its concentration and quantity.[19]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16] Never dispose of this chemical down the drain or in regular trash.

References

-

National Center for Biotechnology Information. "Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Available at: [Link]

-

SIA Toolbox. "Safety Data Sheet: Aniline." Available at: [Link]

-

New Jersey Department of Health and Senior Services. "Hazard Summary: 4-Chloroaniline." Available at: [Link]

-

Rutgers University. "Aniline Safety Sheet." Available at: [Link]

-

Washington State University. "Aniline Standard Operating Procedure." Available at: [Link]

-

Fire Engineering. "CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE." Available at: [Link]

-

New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline." Available at: [Link]

-

Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Available at: [Link]

-

ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

-

ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Supporting Information)." Available at: [Link]

-

Scribd. "Decontamination Solution Aromatic Amine 2001 Sds." Available at: [Link]

-

Carl ROTH. "Safety Data Sheet: 4-Chloroaniline." Available at: [Link]

-

Northwestern University. "Hazardous Waste Disposal Guide." Available at: [Link]

-

SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution." Available at: [Link]

-

Dartmouth College. "Hazardous Waste Disposal Guide." Available at: [Link]

-

Chemsigma. "this compound [55048-24-3]." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 108661, this compound." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16772378, 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline." Available at: [Link]

-

Oregon State University. "Hazardous Waste Reduction." Available at: [Link]

-

Bucknell University. "Hazardous Waste Segregation." Available at: [Link]

-

Carl ROTH. "Safety Data Sheet: 3-Chloroaniline." Available at: [Link]

-

Oxford Lab Fine Chem. "Material Safety Data Sheet - 4-chloro aniline 98%." Available at: [Link]

-

University of Hertfordshire. "3-chloro-4-methylaniline." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 847768, 3-(Morpholin-4-yl)aniline." Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 55048-24-3 [chemicalbook.com]

- 3. This compound [55048-24-3] | Chemsigma [chemsigma.com]

- 4. This compound | C10H13ClN2O | CID 108661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nj.gov [nj.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. nj.gov [nj.gov]

- 12. sia-toolbox.net [sia-toolbox.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. aarti-industries.com [aarti-industries.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 18. bucknell.edu [bucknell.edu]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

The Strategic Application of 3-Chloro-4-morpholinoaniline in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available, the morpholine moiety has consistently emerged as a "privileged" structure, prized for its advantageous physicochemical properties, metabolic stability, and its capacity to favorably interact with a diverse range of biological targets.[1][2] This guide delves into the untapped potential of a specific, yet versatile, derivative: 3-Chloro-4-morpholinoaniline .

While its fluoro-analog has garnered significant attention as a key intermediate in the synthesis of the antibiotic linezolid, the chloro-substituted variant remains a largely unexplored entity with considerable promise.[3] The strategic placement of the chlorine atom on the aniline ring, combined with the inherent benefits of the morpholine group, positions this compound as a valuable starting material for the synthesis of a new generation of bioactive molecules. This guide will provide a comprehensive exploration of its potential research applications, from its role as a scaffold for kinase inhibitors to its utility in the development of novel antimicrobial and central nervous system (CNS) agents.

Core Compound Properties: A Foundation for Versatility

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 55048-24-3 | [4] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [4] |

| Molecular Weight | 212.68 g/mol | [4] |

| Appearance | Off-white to brown crystalline powder | [3] |

| Storage | 2-8°C, sealed in a dry environment |

The presence of the chlorine atom, a common halogen in medicinal chemistry, can significantly influence the electronic properties and metabolic stability of resulting derivatives.[5] The morpholine ring, with its weak basicity, often imparts improved pharmacokinetic profiles to drug candidates.[6]

Part 1: Application in Kinase Inhibitor Scaffolding

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] Substituted anilines are a cornerstone in the design of many kinase inhibitors, often serving as a crucial pharmacophore for interaction with the hinge region of the kinase ATP-binding site.[8]

Scientific Rationale

The this compound scaffold possesses key features that make it an attractive starting point for the synthesis of novel kinase inhibitors:

-

Hinge Binding: The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the kinase hinge region, a common anchoring point for many Type I and Type II inhibitors.[8]

-

Exploration of Lipophilic Pockets: The morpholine and chloro-substituted phenyl ring can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The chlorine substituent can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the resulting inhibitor.[5]

Proposed Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow outlines a plausible synthetic route for a novel kinase inhibitor utilizing this compound as a key building block, drawing inspiration from the synthesis of known anilinoquinazoline-based inhibitors.[7]

Caption: Proposed synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocol: N-Arylation of a Quinazoline Core

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for this compound.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 4-chloroquinazoline (1 equivalent) in isopropanol.

-

Addition of Aniline: Add this compound (1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of hydrochloric acid (HCl) in isopropanol.

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with cold isopropanol and dry under vacuum to yield the desired N-(3-chloro-4-morpholinophenyl)quinazolin-4-amine derivative.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Development of Novel Antimicrobial Agents

The persistent rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The morpholinoaniline scaffold, particularly in the context of linezolid, has proven to be a valuable pharmacophore for antibacterial agents.[3]

Scientific Rationale

Derivatives of this compound can be explored for their antimicrobial potential based on the following rationale:

-

Structural Analogy to Linezolid: As a close structural analog of the linezolid precursor, derivatives of this compound could exhibit similar mechanisms of action, such as the inhibition of bacterial protein synthesis.

-

Versatility for Derivatization: The primary amine of this compound serves as a versatile handle for the introduction of various functional groups, such as sulfonamides and carbamates, which are known to possess antimicrobial properties.[8]

Proposed Experimental Workflow: Synthesis and Evaluation of Antimicrobial Derivatives

This workflow outlines the synthesis and subsequent biological evaluation of novel antimicrobial candidates derived from this compound.

Caption: Workflow for antimicrobial agent development.

Detailed Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a general method for the synthesis of sulfonamide derivatives from an aniline.[8]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add the desired arylsulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized sulfonamide using spectroscopic methods.

Part 3: Exploration of Central Nervous System (CNS) Agents

The morpholine ring is frequently incorporated into CNS-active compounds to enhance their ability to cross the blood-brain barrier (BBB) and to modulate their pharmacokinetic and pharmacodynamic properties.[6][9]

Scientific Rationale

The this compound scaffold presents an intriguing starting point for the development of novel CNS agents due to:

-